molecular formula C12H19N3 B7581382 N-(2-methylcycloheptyl)pyrimidin-2-amine

N-(2-methylcycloheptyl)pyrimidin-2-amine

Cat. No.: B7581382
M. Wt: 205.30 g/mol
InChI Key: ULKLEJFHKDMDOU-UHFFFAOYSA-N
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Description

N-(2-methylcycloheptyl)pyrimidin-2-amine is a chemical compound of interest in medicinal chemistry and chemical biology research. This molecule features a pyrimidine ring, a common nitrogen-containing heterocycle, linked to a 2-methylcycloheptyl group via an amine bridge. The pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to participate in key hydrogen-bonding interactions with biological targets . Researchers can explore this compound as a potential building block in the synthesis of more complex molecules or as a core scaffold for developing novel enzyme inhibitors. Pyrimidine derivatives are frequently investigated for their interactions with enzymes and receptors, including dihydroorotate dehydrogenase (DHODH), where related triazolopyrimidine compounds have shown inhibitory activity . The cycloheptyl moiety contributes significant lipophilicity to the molecule, which can influence its pharmacokinetic properties, such as membrane permeability. This makes it a relevant candidate for studies aimed at optimizing the physicochemical properties of lead compounds in early-stage research. The synthetic approach for such molecules may draw from modern peptide and amide bond-forming techniques that prioritize atom economy and minimal epimerization . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methylcycloheptyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-6-3-2-4-7-11(10)15-12-13-8-5-9-14-12/h5,8-11H,2-4,6-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLEJFHKDMDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC1NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(2-methylcycloheptyl)pyrimidin-2-amine with structurally or functionally related compounds:

Structural Analogues with Varied Aromatic/Non-Aromatic Substituents

Compound Name Substituent Features Key Findings Reference
N-Cycloheptylpyrimidin-2-amine Cycloheptyl group (no methyl substituent) Reduced steric bulk compared to 2-methylcycloheptyl; potential for improved solubility .
N-(Pyridin-2-yl)pyrimidin-2-amine Pyridine ring at N-position Demonstrated CDK4/6 inhibition (IC$_{50}$: ~11–62 nM); clinical relevance in cancer therapy .
N-(3-Methoxyphenyl)pyrimidin-2-amine Methoxy-substituted phenyl group Enhanced electronic effects due to methoxy group; improved binding to kinase targets .
N-(4-Trifluoromethylphenyl)pyrimidin-2-amine Electron-withdrawing CF$_3$ group Increased metabolic stability and target affinity in kinase inhibition assays .

Physicochemical Properties

Property This compound N-(Pyridin-2-yl)pyrimidin-2-amine N-(3-Methoxyphenyl)pyrimidin-2-amine
Molecular Weight ~275 g/mol (estimated) ~237 g/mol ~231 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.5
Hydrogen Bond Donors 1 (NH group) 1 1
Solubility Low (due to cycloheptyl group) Moderate Moderate

Key Research Findings and Trends

Substituent Effects :

  • Steric Bulk : The 2-methylcycloheptyl group may hinder binding to flat binding pockets (e.g., ATP-binding sites in kinases) compared to planar aromatic substituents like pyridin-2-yl .
  • Lipophilicity : Enhanced LogP values correlate with improved membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Synthetic Flexibility :

  • This compound can be synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, similar to methods used for T130 and T132 .

Biological Trade-offs :

  • While aromatic substituents (e.g., pyridin-2-yl) optimize kinase inhibition, aliphatic groups like 2-methylcycloheptyl may improve pharmacokinetic profiles by reducing metabolic degradation .

Q & A

Q. How do molecular dynamics (MD) simulations elucidate its membrane permeability?

  • Methodology : Run 100-ns MD simulations in lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free-energy profiles (umbrella sampling) to correlate logD values with passive diffusion rates .

Notes

  • References prioritize peer-reviewed crystallographic, synthetic, and pharmacological studies.
  • Advanced methodologies emphasize interdisciplinary approaches (e.g., computational + experimental).

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